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molecular formula C12H10Cl2N4O B1456989 2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide CAS No. 761440-08-8

2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide

Cat. No. B1456989
M. Wt: 297.14 g/mol
InChI Key: NRPNUOKRHRYIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08552186B2

Procedure details

2-[5-Chloro-2-(1-methyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide. This compound was prepared according to the procedure for Example 417b. From 7-amino-1-methyl-1,2,3,4-tetrahydro-benzo[e][1,4]diazepin-5-one (75 mg, 0.39 mmol) and 2-(2,5-dichloro-pyrimidin-4-ylamino)-N-methylbenzamide (111 mg, 0.37 mmol) was obtained 48 mg (30%) of the title compound following preparative tlc (20% MeOH/DCM); m.p. 235-245° C. (dec.); MS: m/z/=452/454 (M+H)+, Cl-isotope pattern; 1H-NMR (DMSO-d6, δ): 11.64 (s, 1H), 9.36 (s, 1H), 8.75 (m, 2H), 8.19 (s, 2H), 7.76 (d, 7 Hz, 1H), 7.70 (m, 2H), 7.47 (t, 7 Hz, 1H), 7.11 (t, 7 Hz, 1H), 6.88 (d, 8 Hz, 1H), 3.13 (m, 4H), 2.79 (s, 3H), 2.75 (s, 3H).
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-[5-Chloro-2-(1-methyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([NH:22][C:23]2[CH:32]=[CH:31][CH:30]=[CH:29][C:24]=2[C:25]([NH:27][CH3:28])=[O:26])=[N:4][C:5]([NH:8][C:9]2[CH:21]=[CH:20][C:12]3[N:13]([CH3:19])[CH2:14][CH2:15][NH:16][C:17](=[O:18])[C:11]=3[CH:10]=2)=[N:6][CH:7]=1.CO.C(Cl)[Cl:36]>>[NH2:8][C:9]1[CH:21]=[CH:20][C:12]2[N:13]([CH3:19])[CH2:14][CH2:15][NH:16][C:17](=[O:18])[C:11]=2[CH:10]=1.[Cl:36][C:5]1[N:4]=[C:3]([NH:22][C:23]2[CH:32]=[CH:31][CH:30]=[CH:29][C:24]=2[C:25]([NH:27][CH3:28])=[O:26])[C:2]([Cl:1])=[CH:7][N:6]=1.[Cl:1][C:2]1[C:3]([NH:22][C:23]2[CH:32]=[CH:31][CH:30]=[CH:29][C:24]=2[C:25]([NH:27][CH3:28])=[O:26])=[N:4][C:5]([NH:8][C:9]2[CH:21]=[CH:20][C:12]3[N:13]([CH3:19])[CH2:14][CH2:15][NH:16][C:17](=[O:18])[C:11]=3[CH:10]=2)=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO.C(Cl)Cl
Step Two
Name
2-[5-Chloro-2-(1-methyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-7-ylamino)-pyrimidin-4-ylamino]-N-methylbenzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=NC1)NC1=CC2=C(N(CCNC2=O)C)C=C1)NC1=C(C(=O)NC)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared

Outcomes

Product
Name
Type
product
Smiles
NC1=CC2=C(N(CCNC2=O)C)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.39 mmol
AMOUNT: MASS 75 mg
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC1=C(C(=O)NC)C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.37 mmol
AMOUNT: MASS 111 mg
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)NC1=CC2=C(N(CCNC2=O)C)C=C1)NC1=C(C(=O)NC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 48 mg
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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